2-(4-Methylpyrrolidin-2-yl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
5069-34-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-8-6-10(12-7-8)9-4-2-3-5-11(9)13/h2-5,8,10,12-13H,6-7H2,1H3 |
InChI Key |
HVHMXHCDBKFDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Foundational Significance of Pyrrolidine Phenol Hybrid Scaffolds in Organic Chemistry
The strategic combination of pyrrolidine (B122466) and phenol (B47542) motifs into a single molecular entity creates a "hybrid scaffold" with significant potential in organic chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its non-planar, puckered nature allows for a well-defined three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. The presence of stereogenic centers, as seen in 2-(4-Methylpyrrolidin-2-yl)phenol, adds a layer of stereochemical complexity that can be exploited to fine-tune binding affinity and biological activity.
The phenol group, on the other hand, contributes its own set of important properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, a key interaction in many biological systems. Furthermore, the aromatic ring can engage in various non-covalent interactions, including π-stacking and hydrophobic interactions. The fusion of these two pharmacophorically important groups results in a molecule with a distinct chemical topology, offering a versatile platform for the development of new chemical entities.
Scope and Research Trajectories for 2 4 Methylpyrrolidin 2 Yl Phenol
Comprehensive Synthetic Routes to this compound
The creation of this compound necessitates a strategic approach that addresses three key challenges: the enantioselective formation of the substituted pyrrolidine core, the regioselective functionalization of the phenol ring to ensure ortho-substitution, and the efficient coupling of these two distinct molecular fragments.
Enantioselective Approaches to the Pyrrolidine Moiety
The pyrrolidine ring is a fundamental structural motif found in numerous natural alkaloids and pharmaceutical drugs. mappingignorance.org Its synthesis, particularly in an enantiomerically pure form, is a well-developed area of organic chemistry.
One of the most direct methods for constructing enantioselective pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This atom-economical reaction is highly stereoselective and can generate up to four new contiguous stereocenters. mappingignorance.org The choice of a chiral metal catalyst, often based on copper(I) or silver(I), can direct the reaction to yield either the exo or endo product with high stereocontrol. mappingignorance.org
Another powerful strategy is organo-SOMO (Singly Occupied Molecular Orbital) catalysis , which enables a formal (3+2) cycloaddition. This method involves the coupling of aldehydes and conjugated olefins, initiated by the formation of a transient enamine radical cation. The subsequent radical-polar crossover mechanism leads to the formation of stereochemically complex pyrrolidines with high efficiency and enantiocontrol. nih.gov
Furthermore, enantioselective organocatalytic one-pot syntheses have been developed, starting from readily available materials like glycine (B1666218) esters. acs.org These multi-reaction sequences can involve asymmetric conjugate additions followed by intramolecular reductive aminations to furnish stereospecifically substituted pyrrolidines. acs.org The use of chiral organocatalysts, such as proline derivatives, is central to achieving high enantioselectivity in these transformations. mdpi.comgoogle.com
| Enantioselective Strategy | Key Features | Catalyst/Reagent Examples |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Atom-economical, high stereoselectivity, potential for four new stereocenters. mappingignorance.org | Chiral Cu(I) or Ag(I) complexes. mappingignorance.org |
| Organo-SOMO Catalysis | Modular, couples simple aldehydes and olefins, radical-polar crossover mechanism. nih.gov | Chiral amine catalysts (e.g., imidazolidinone). nih.gov |
| Organocatalytic One-Pot Synthesis | Starts from simple precursors, multi-reaction sequence, high stereospecificity. acs.org | Proline and its derivatives, Hantzsch ester. acs.org |
Regioselective Functionalization and Derivatization of Phenolic Systems
Achieving selective functionalization at the ortho-position of a phenol is critical for the synthesis of the target compound. Phenols are versatile building blocks, but controlling the position of substitution can be challenging. bohrium.com
A prominent strategy involves the use of a directing group , often the phenolic hydroxyl itself, to guide substitution to the adjacent carbons. Rhenium-catalyzed alkenylation, for instance, has demonstrated high regioselectivity for the ortho-position. bohrium.com This method proceeds under neutral conditions and avoids the common side reaction of O-alkenylation. bohrium.com Similarly, copper-catalyzed reactions of phenols with α-aryl-α-diazoesters can achieve highly efficient ortho-C–H functionalization under mild conditions. nih.gov
Transition metal-promoted approaches offer another avenue for regiocontrol. Iridium complexes, for example, can be used to activate phenols towards nucleophilic attack exclusively at the ortho-position. acs.orgacs.org The process involves the formation of a (cyclohexadienone)iridium complex, which can then be demetalated to yield the ortho-substituted phenol in high yields. acs.orgacs.org
Brønsted acid catalysis also provides a means for regioselective alkylation. The cyclization of o-alkynylbenzoic acids, catalyzed by triflic acid, can be followed by an ortho-regioselective electrophilic alkylation of phenols, yielding products in moderate to excellent yields. rsc.org
| Regioselective Strategy | Catalyst/Reagent | Key Advantages | Yields |
| Rhenium-Catalyzed Alkenylation | Re₂(CO)₁₀ | High ortho-selectivity, neutral conditions. bohrium.com | Up to 92%. bohrium.com |
| Iridium-Promoted Nucleophilic Addition | [Cp*Ir(solvent)₃][BF₄]₂ | Exclusive ortho-functionalization, high yields upon demetalation. acs.orgacs.org | 80% to quantitative. acs.orgacs.org |
| Copper-Catalyzed C-H Functionalization | Cu(I) catalyst | Mild conditions, high efficiency. nih.gov | 76-98%. nih.gov |
| Brønsted Acid Catalysis | Triflic Acid (TfOH) | Metal-free, moderate to excellent yields. rsc.org | Moderate to excellent. rsc.org |
Advanced Coupling and Linkage Strategies for Pyrrolidine-Phenol Assembly
The final and crucial step is the formation of the C-C bond between the pre-functionalized pyrrolidine and phenol moieties. Oxidative coupling reactions are a powerful tool for this purpose. These reactions can forge C-C as well as C-O bonds and have been extensively used in the synthesis of complex natural products. rsc.orgresearchgate.net Catalytic systems based on iron, copper, and vanadium have been developed to promote selective oxidative coupling of phenolic substrates. nih.govnih.gov For instance, an asymmetric vanadium catalyst has been shown to achieve enantioselective oxidative coupling of phenols, with additives like Lewis or protic acids enhancing reactivity and selectivity. nih.gov
Palladium-catalyzed cross-coupling reactions represent another major strategy. These methods can link aryl halides (an ortho-halogenated phenol) with organometallic or heterocyclic partners. While direct coupling of a pyrrolidine might be challenging, related syntheses of 2-arylpyrrolidines have been achieved through domino reactions involving boronic acids and γ-azido-N-tosylhydrazones. researchgate.net Furthermore, palladium catalysis is effective in coupling vinylic halides with olefinic sulfonamides to construct pyrrolidine rings, suggesting its potential applicability in a convergent synthesis. acs.org
Precursor Synthesis and Intermediate Derivatization
Synthesis of Optically Active 4-Methylpyrrolidine Derivatives
The synthesis of optically active 4-methylpyrrolidine derivatives often starts from the chiral pool, utilizing naturally occurring amino acids like proline or hydroxyproline. mdpi.com For example, (2S,4R)-4-methyl-proline has been identified in nature and serves as a valuable starting material.
Preparative Methods for Substituted Phenol Building Blocks
The preparation of ortho-substituted phenols is essential for subsequent coupling reactions. A common approach is the ortho-alkylation of phenol. For example, reacting phenol with cyclohexene (B86901) in the presence of a gamma alumina (B75360) catalyst can produce ortho-cyclohexylphenol. google.com
Functional Group Transformations and Protecting Group Strategies
The synthesis of this compound necessitates a strategic approach to functional group transformations and the use of protecting groups to ensure high yields and stereochemical control. The key functional groups requiring management during the synthesis are the phenolic hydroxyl group and the secondary amine of the pyrrolidine ring.
Protecting Group Strategies:
The phenolic hydroxyl and the pyrrolidine nitrogen are reactive sites that can interfere with desired reactions. Therefore, appropriate protecting groups are employed.
Phenolic Hydroxyl Group: The hydroxyl group is typically protected as an ether, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). These groups are stable under various reaction conditions but can be removed selectively. For instance, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are readily removed with fluoride (B91410) ions.
Pyrrolidine Nitrogen: The secondary amine is often protected with a carbamate, such as a tert-butyloxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group. The Boc group is advantageous due to its stability under a wide range of non-acidic conditions and its facile removal with mild acids. The Cbz group, removable by hydrogenolysis, offers an orthogonal deprotection strategy if a benzyl ether is also present. The choice of protecting group can also influence the stereochemical outcome of subsequent reactions.
Functional Group Interconversions:
The construction of the this compound scaffold involves several key functional group interconversions (FGIs). A plausible retrosynthetic analysis would disconnect the molecule into a phenol derivative and a pyrrolidine precursor.
A forward synthesis could involve the coupling of a protected 2-substituted pyrrolidine with a protected phenol derivative. For instance, a protected 4-methyl-2-(halomethyl)pyrrolidine could be coupled with a protected phenol via a nucleophilic substitution reaction.
Alternatively, the pyrrolidine ring can be constructed onto the phenol backbone. This could be achieved through a multi-step sequence starting from a suitable ortho-substituted phenol. For example, an ortho-aminophenol derivative could undergo a series of reactions, including cyclization, to form the pyrrolidine ring.
The synthesis of the chiral pyrrolidine core itself often starts from chiral pool materials like amino acids, such as L-proline, or through asymmetric synthesis. mdpi.com Asymmetric methods may involve catalytic hydrogenation of a pyrrole (B145914) precursor or an intramolecular aza-Michael addition. whiterose.ac.uk
A representative, albeit general, synthetic sequence could be:
Protection: Protection of the phenolic hydroxyl group of a starting phenol and the amino group of a pyrrolidine precursor.
Activation: Conversion of a functional group on either the phenol or pyrrolidine to a leaving group for coupling (e.g., tosylation of an alcohol or halogenation).
Coupling: Formation of the C-C bond between the phenolic and pyrrolidine moieties.
Functional Group Manipulation: Further transformations if necessary, such as reduction of a carbonyl group.
Deprotection: Removal of the protecting groups to yield the final product.
The specific sequence and choice of reagents would be dictated by the desired stereochemistry and the compatibility of functional groups present in the molecule.
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For a molecule like this compound, this translates to the development of catalytic methods, the use of environmentally benign solvents or solvent-free conditions, and maximizing atom economy.
Catalytic Methods for Efficient Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. For the synthesis of this compound, several catalytic strategies can be envisioned.
Phenol Synthesis and Functionalization:
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, including phenols. researchgate.netresearchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. beilstein-journals.orgrsc.org For instance, a palladium-catalyzed reaction could be employed to directly couple a pyrrolidine derivative with a phenol at the ortho position. rsc.org The use of a directing group on the phenol, which can be the hydroxyl group itself, can control the regioselectivity of the C-H activation. researchgate.netacs.org
| Catalyst System | Reactant 1 | Reactant 2 | Product | Key Advantage |
| Pd(OAc)₂ / Oxidant | Phenol | Pyrrolidine derivative | ortho-pyrrolidinyl phenol | Direct C-H functionalization |
| Copper-based catalysts | Aryl halide | Pyrrolidine derivative | 2-(pyrrolidin-2-yl)phenol | Lower cost than palladium |
Pyrrolidine Synthesis:
Catalytic methods are also central to the efficient and stereoselective synthesis of the pyrrolidine ring. mdpi.com Intramolecular hydroamination and catalytic cyclization reactions are prominent examples. osaka-u.ac.jp Furthermore, catalytic asymmetric synthesis can provide access to enantiomerically pure pyrrolidine precursors, which is crucial for the synthesis of specific stereoisomers of the final product. mdpi.com
Solvent-Free and Atom-Economical Processes
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry. rasayanjournal.co.in For the synthesis of pyrrolidine derivatives, solvent-free aza-Michael additions under ultrasound irradiation have been reported to proceed in high yields and with excellent stereoselectivity. rsc.org Such solvent-free approaches can significantly reduce the environmental impact of a synthesis by minimizing solvent waste and simplifying purification procedures. nih.govrsc.org
Atom-Economical Processes:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.netwku.edu Reactions with high atom economy generate minimal waste. Addition and cycloaddition reactions are inherently atom-economical. In the context of this compound synthesis, employing a strategy that involves a direct addition or coupling reaction to form the key C-C bond would be highly desirable. nih.gov For example, a catalytic C-H activation/coupling sequence is more atom-economical than a multi-step process involving protecting groups and stoichiometric reagents. wku.edu
The ideal green synthesis of this compound would integrate these principles, for example, through a one-pot, catalytic, solvent-free process that directly couples a phenol with a pyrrolidine precursor with high stereocontrol and minimal byproducts.
Ligand Design and Coordination Chemistry of 2 4 Methylpyrrolidin 2 Yl Phenol
Principles of Ligand Design Incorporating Pyrrolidine (B122466) and Phenol (B47542) Moieties
The pyrrolidine moiety introduces a chiral center at the 2-position, which is crucial for enantioselective catalysis. The stereochemistry of this center can be controlled during synthesis, allowing for the preparation of specific stereoisomers. researchgate.net Furthermore, the nitrogen atom of the pyrrolidine ring acts as a Lewis base, providing a coordination site for metal ions. nih.gov The puckered conformation of the pyrrolidine ring is influenced by substituents, and this conformation can dictate the spatial arrangement of the coordinating nitrogen atom's lone pair, thereby influencing the geometry of the resulting metal complex. nih.gov The methyl group at the 4-position of the pyrrolidine ring in 2-(4-Methylpyrrolidin-2-yl)phenol further influences the ring's conformation and the steric environment around the metal center.
The phenol group provides a second coordination site through its oxygen atom. Upon deprotonation, the phenoxide ion becomes a strong, anionic oxygen donor, which can form robust bonds with metal ions. The aromatic nature of the phenol ring also allows for electronic tuning of the ligand's properties through the introduction of electron-donating or electron-withdrawing substituents on the ring. These modifications can alter the electron density on the phenoxide oxygen, thereby modulating the strength of the metal-oxygen bond.
The combination of the soft nitrogen donor from the pyrrolidine and the hard oxygen donor from the phenol creates a bidentate O,N-type ligand. scirp.org This chelate effect, where both donor atoms bind to the same metal center, results in the formation of a stable five-membered ring upon coordination, enhancing the thermodynamic stability of the metal complex. The rigid backbone provided by the direct attachment of the pyrrolidine to the phenol ring at the ortho position pre-organizes the donor atoms for effective chelation. This strategic placement is a key principle in the design of such ligands for applications in catalysis and materials science. dicp.ac.cn
Elucidation of Coordination Modes with Transition Metals
The compound this compound is designed to act as a bidentate ligand, coordinating to transition metals through the nitrogen atom of the pyrrolidine ring and the oxygen atom of the phenolic group. libretexts.org Upon deprotonation of the phenolic hydroxyl group, the ligand becomes a monoanionic, bidentate chelator, forming a stable five-membered ring with the metal center. This chelation is a common and favored coordination mode for ligands of this type. scirp.orglibretexts.org
The specific coordination geometry adopted by the metal complex depends on several factors, including the identity and oxidation state of the transition metal, the presence of other ancillary ligands, and the stoichiometry of the metal-to-ligand ratio. wikipedia.orgnih.gov For instance, with late transition metals like palladium(II) or platinum(II), which often favor a square planar geometry, a 1:2 metal-to-ligand complex, [M(L)₂], can be formed where two ligands coordinate to the metal center. In such cases, the two ligands can arrange in either a cis or trans configuration.
With transition metals that prefer octahedral geometries, such as iron(III), cobalt(II), or nickel(II), a variety of coordination modes are possible. libretexts.orgdergipark.org.tr A 1:1 metal-to-ligand complex might involve the coordination of additional solvent molecules or other ligands to satisfy the metal's coordination sphere. Alternatively, 1:2 or even 1:3 metal-to-ligand complexes can form, leading to different isomeric possibilities, such as facial (fac) or meridional (mer) isomers in an octahedral [M(L)₃] complex. The steric bulk introduced by the methyl group on the pyrrolidine ring can influence the preferred coordination number and geometry, potentially favoring lower coordination numbers to minimize steric hindrance.
In some instances, the phenolic oxygen can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. This bridging mode is more likely to occur if the reaction conditions (e.g., stoichiometry, solvent) favor it. However, the chelate effect strongly favors the bidentate coordination to a single metal center.
Formation and Characterization of Metal Complexes
The formation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. arabjchem.org The phenolic proton is usually removed by a base or by the basicity of the metal precursor itself to generate the coordinating phenoxide. The resulting complexes can then be isolated as crystalline solids.
The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.
Spectroscopic and Analytical Techniques for Characterization:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups. For example, the C-O stretching frequency of the phenol group is expected to shift upon coordination. The disappearance of the broad O-H stretch of the free ligand indicates deprotonation and coordination of the phenoxide. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the complex in solution. ¹H and ¹³C NMR can confirm the coordination of the ligand by observing changes in the chemical shifts of the pyrrolidine and phenyl protons and carbons. For diamagnetic complexes, NMR can also provide insights into the symmetry of the complex and the presence of isomers. bohrium.comnih.gov |
| UV-Visible Spectroscopy | Used to study the electronic properties of the complexes. The absorption bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, providing information about the electronic structure and geometry of the metal center. mdpi.comlibretexts.org |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition and stoichiometry. arabjchem.orgnih.gov |
| X-ray Crystallography | Provides definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and the overall coordination geometry of the metal center. nih.govbohrium.comresearchgate.net |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which is used to confirm the proposed formula. scirp.orgresearchgate.net |
Through these characterization methods, a comprehensive understanding of the structure and bonding of the metal complexes of this compound can be achieved.
Impact of Stereochemistry on Ligand-Metal Interactions
The stereochemistry of this compound, arising from the chiral centers at the C2 and C4 positions of the pyrrolidine ring, has a profound impact on its interactions with metal ions and the properties of the resulting complexes. researchgate.net The specific stereoisomer of the ligand can dictate the chiral environment around the metal center, which is a critical factor in asymmetric catalysis. rsc.org
The absolute configuration of the C2 carbon, directly attached to the phenol ring, determines the orientation of the pyrrolidine ring relative to the coordination plane. This, in turn, influences the steric interactions between the ligand and other coordinated ligands or the substrate in a catalytic reaction. For example, in a square planar complex, the pyrrolidine ring will be positioned either above or below the coordination plane, creating a chiral pocket.
The relative stereochemistry between the C2 and C4 carbons (i.e., cis or trans) affects the conformation of the five-membered pyrrolidine ring. Different ring puckering modes will alter the position of the coordinating nitrogen atom and the steric bulk presented by the methyl group. This can lead to diastereomeric metal complexes with distinct chemical and physical properties, including different catalytic activities and selectivities. The interplay between the stereogenic centers is crucial in creating a well-defined and effective chiral reaction sphere. nih.gov
The formation of metal complexes with a chiral ligand like this compound can lead to diastereoselective synthesis, where one diastereomer of the complex is formed preferentially over others. acs.org This diastereoselectivity arises from the minimization of steric clashes and the optimization of non-covalent interactions within the coordination sphere. The stereochemical information encoded in the ligand is thus transferred to the metal complex, a fundamental principle in the design of chiral catalysts.
Electronic Structures and Bonding Analyses in Coordination Complexes
The electronic structure and the nature of the bonding in coordination complexes of this compound are fundamental to understanding their reactivity and physical properties. The interaction between the ligand's donor orbitals (the nitrogen lone pair and the phenoxide oxygen lone pairs) and the metal's d-orbitals leads to the formation of molecular orbitals that describe the bonding in the complex. libretexts.org
In a typical transition metal complex, the ligand orbitals are generally lower in energy than the metal d-orbitals. The interaction between them results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The bonding orbitals are primarily ligand in character and are filled with electrons, representing the covalent bonds between the metal and the ligand. The anti-bonding orbitals have more metal character.
The energy difference between the non-bonding (or weakly bonding) metal d-orbitals and the lowest-lying anti-bonding orbitals is known as the ligand field splitting (Δ). The magnitude of Δ is influenced by the nature of the metal ion, its oxidation state, and the identity of the ligands. libretexts.org The O,N-donor set of this compound will produce a specific ligand field strength, which will determine the electronic configuration of the metal ion (high-spin or low-spin for certain d-electron counts) and the color of the complex.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structures and bonding in these complexes. DFT calculations can provide insights into:
The energies and compositions of the molecular orbitals.
The nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity.
The charge distribution within the molecule, indicating the degree of covalency in the metal-ligand bonds.
The theoretical prediction of spectroscopic properties, such as UV-Vis and IR spectra, which can be compared with experimental data to validate the calculated electronic structure. mdpi.com
The analysis of the electronic structure helps in rationalizing the observed properties of the complexes and in designing new ligands with tailored electronic characteristics for specific applications.
Catalytic Applications of 2 4 Methylpyrrolidin 2 Yl Phenol Derivatives
Utilization in Asymmetric Catalysis
The inherent chirality of the pyrrolidine (B122466) ring, derived from natural sources like proline, makes derivatives of 2-(4-methylpyrrolidin-2-yl)phenol prime candidates for asymmetric catalysis, where the creation of specific stereoisomers is paramount.
Chiral ligands based on the pyrrolidine-phenol framework are instrumental in guiding the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that forces the reacting substrates into a specific orientation, thereby inducing enantioselectivity. The substitution pattern on both the phenol (B47542) and pyrrolidine rings can be fine-tuned to optimize both reactivity and the level of stereocontrol. nih.gov
Derivatives are widely used in metal-catalyzed asymmetric reactions, including additions to aldehydes and ketones, and conjugate additions. researchgate.net For instance, chiral salalen ligands, which share the core aminomethyl-phenol structure, have been synthesized from (S)-proline derivatives and used to generate copper(II) complexes. nih.gov These complexes have proven to be effective catalysts in the asymmetric Henry (nitro-aldol) reaction, producing chiral nitro-alcohols with high yields and enantiomeric excess (ee). nih.gov The catalyst derived from (S)-2-(tert-butyl)-6-((2-(((2-hydroxy-3-methylbenzylidene)amino)methyl)pyrrolidin-1-yl)methyl) phenol, for example, afforded the product of the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane (B149229) in 85% yield and 88% ee. nih.gov Similarly, manganese(III) complexes with salalen and salan ligands derived from (S)-pyrrolidin-2-ylmethanamine have been successfully applied as catalysts in the asymmetric Strecker reaction. researchgate.net
The effectiveness of these chiral catalysts is demonstrated across a range of reactions, highlighting their versatility in constructing complex chiral molecules.
Table 1: Performance of 2-(Pyrrolidin-2-yl)phenol Type Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst/Ligand System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Henry Reaction | Cu(II) complex with (S)-2-(tert-butyl)-6-((2-(((2-hydroxy-3-methylbenzylidene)amino)methyl)pyrrolidin-1-yl)methyl) phenol | 85% | 88% | nih.gov |
| Henry Reaction | Cu(II) complex with chiral 2-(pyridine-2-yl)imidazolidine-4-one ligand (cis-config.) | High | up to 97% | beilstein-archives.org |
| Strecker Reaction | Mn(III)-salan complex derived from (S)-pyrrolidin-2-ylmethanamine | 89% | 55% | researchgate.net |
| Aldol (B89426) Reaction | Phthalimido-prolinamide derivative | High | High | mdpi.com |
| Michael Addition | Homogenous pyrrolidine precursor (PyrSil) | 96% | 78% | rsc.org |
| Aminopalladation | Ferrocenyloxazoline palladacycles (FOP) | High | 89-99% | researchgate.net |
Ligand-accelerated catalysis is a phenomenon where the presence of a specific ligand dramatically increases the rate of a catalytic reaction, often allowing the reaction to proceed under milder conditions or with lower catalyst loadings. nih.gov Enantiopure 2-(aminoalkyl)phenol derivatives are known to be effective in homogeneous ligand-accelerated catalysis. researchgate.net These ligands can play multiple roles, including stabilizing the active catalytic species, promoting key elementary steps like oxidative addition or reductive elimination, and facilitating catalyst turnover. acs.org
In palladium-catalyzed C-H functionalization, for instance, ligands are crucial for achieving high efficiency. While many C-H activation reactions require a directing group on the substrate to position the catalyst, certain ligands can promote non-directed C-H activation. nih.gov A 2-pyridone ligand, for example, was found to accelerate palladium-catalyzed non-directed C-H arylation of arenes, making the reaction feasible with the arene as the limiting reagent. nih.gov This acceleration is critical for applications in the late-stage functionalization of complex molecules where the substrate cannot be used in excess. nih.gov The combination of a cooperating ligand like [2,2'-bipyridin]-6(1H)-one with a phosphine (B1218219) ligand such as PCy3 can create a more active palladium system, enabling reactions at lower temperatures. uva.es
Catalytic Roles in Phenol Oxidation and Related Reactions
The phenol group within the this compound scaffold is not merely a structural anchor but can actively participate in catalytic cycles, particularly in oxidation reactions. The oxidation of phenols is a key step in various synthetic and biological processes. Under catalytic conditions, the phenolic hydroxyl group can be oxidized, often forming a phenoxy radical. This reactivity is central to its role in certain catalytic transformations.
In palladium-catalyzed aerobic oxidation reactions, ligands play a critical role in stabilizing the palladium catalyst and mediating its reoxidation by an oxidant, typically oxygen. acs.org The phenol moiety can influence the electronic properties of the metal center, and in some cases, participate directly in redox steps. For example, in the direct amination of phenols, reaction pathways can involve the keto-enol tautomerization of the phenol, which is influenced by the catalyst and reaction conditions. researchgate.net
Exploration in Homogeneous and Heterogeneous Catalytic Systems
Catalysts can be broadly classified as homogeneous, where the catalyst is in the same phase as the reactants (typically in solution), or heterogeneous, where the catalyst is in a different phase (e.g., a solid catalyst in a liquid or gas reaction mixture). britannica.comlibretexts.org Derivatives of this compound have been explored in both systems, each offering distinct advantages.
Homogeneous Catalysis: In homogeneous systems, derivatives of this compound function as soluble ligands. uclouvain.be This ensures maximum contact between the catalyst and reactants, often leading to high activity, selectivity, and milder reaction conditions. libretexts.org Asymmetric reactions, where precise control over the chiral environment is essential, are frequently carried out in homogeneous solutions to maximize enantioselectivity. rsc.org However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can be costly and challenging, especially for expensive metal catalysts. libretexts.orgresearchgate.net
Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, catalysts can be heterogenized by immobilizing them on solid supports. mdpi.com This approach combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst. The pyrrolidine-phenol ligand can be anchored to materials like silica, polymers, or metal oxides. rsc.org For example, a single-site palladium catalyst supported on ceria (Pd/CeO2) has been developed for the selective amination of phenols with pyrrolidine. researchgate.netresearchgate.net This heterogeneous catalyst demonstrates high selectivity for aromatic amines and avoids the phenyl-ring-saturation products often seen with nanoparticle catalysts. researchgate.net The primary advantage of heterogeneous catalysts is their ease of recovery—often by simple filtration—and subsequent reuse, which is crucial for sustainable and industrial-scale processes. libretexts.orgacs.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants in the same phase (e.g., liquid) britannica.com | Catalyst and reactants in different phases (e.g., solid catalyst in liquid) britannica.com |
| Activity | Generally high, with all catalyst sites accessible. libretexts.org | Can be lower; reaction occurs only on the surface. catalysis.blog |
| Selectivity | Often very high and tunable through ligand design. catalysis.blog | May be lower or different from homogeneous counterpart. catalysis.blog |
| Catalyst Separation | Difficult; often requires extraction or distillation. libretexts.org | Easy; typically done by filtration. acs.org |
| Recyclability | Challenging. rsc.org | Generally straightforward, a key advantage. researchgate.netacs.org |
| Thermal Stability | Often limited. libretexts.org | Typically more robust and stable at higher temperatures. |
Catalyst Performance, Recyclability, and Stability in Applied Systems
For any catalytic system to be practical, especially on an industrial scale, its performance, stability, and recyclability are critical metrics. A successful catalyst must not only be highly active and selective but also robust enough to withstand reaction conditions over multiple uses.
The development of heterogeneous catalysts based on the pyrrolidine-phenol structure has shown promising results in this regard. The single-site Pd/CeO2 catalyst used for the amination of phenol with pyrrolidine demonstrated good recyclability; it was reused for multiple cycles with only a minor decrease in phenol conversion and selectivity. researchgate.netresearchgate.net Similarly, a heterogeneous catalyst made of copper nanoparticles doped onto waste glass tablets, used for the synthesis of propargylamines from an aldehyde, phenylacetylene, and pyrrolidine, was easily recovered with tweezers and reused for five subsequent reactions without a significant loss of catalytic efficiency. acs.org
The stability of the linkage between the catalytic moiety and the solid support is crucial for preventing leaching of the catalyst into the reaction mixture, which would diminish its reusability and could contaminate the product. rsc.org While immobilization can sometimes lead to a decrease in enantioselectivity compared to the homogeneous counterpart, research continues to focus on developing robust anchoring strategies that preserve the catalyst's performance over repeated cycles. rsc.org
Structure Activity Relationship Sar and Ligand Optimization Studies
Correlating Structural Modifications of 2-(4-Methylpyrrolidin-2-yl)phenol with Chemical Activity and Selectivity
The chemical activity and selectivity of compounds based on the this compound scaffold are intricately linked to their three-dimensional structure. Modifications to the pyrrolidine (B122466) ring, the phenolic group, and the linkage between them have been shown to produce significant variations in biological activity.
Research into dual-target dopamine (B1211576) D3 receptor (D3R) and µ-opioid receptor (MOR) ligands has highlighted the importance of the pyrrolidine moiety's stereochemistry. For instance, a trans-(2S,4R)-pyrrolidine configuration has been identified as a key dopaminergic component. nih.gov Saturation of the double bond within the pyrrolidine ring in this specific stereoisomer was found to be advantageous for binding at the D3 receptor. nih.gov
In the context of glycogen (B147801) synthase (GS) inhibitors, a substituted imidazole (B134444) derivative, (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, was identified as a first-in-class inhibitor. nih.goviu.edunih.gov The exploration of analogs of this compound revealed that substitutions on the pyrazole (B372694) core are critical, with the original 3,5-dimethyl substituents showing the highest activity. acs.org Conversely, removing substituent groups on the pyrimidine (B1678525) core of a related hit compound led to a reduction in potency. acs.org
For GABA uptake inhibitors, substitutions at the 2-position of pyrrolidine-2-yl-acetic acid derivatives have been shown to modulate activity and selectivity for mouse GABA transporter proteins (mGAT1-mGAT4). researchgate.net Specifically, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives demonstrated significant potencies and subtype selectivities. researchgate.net
The following table summarizes the effects of specific structural modifications on the activity of this compound analogs:
Table 1: Structure-Activity Relationship of this compound Analogs| Base Scaffold/Compound | Structural Modification | Effect on Activity/Selectivity | Target |
|---|---|---|---|
| Pyrrolidine derivative | Saturation of pyrrolidine double bond (trans-(2S,4R) stereochemistry) | Beneficial for D3R binding, but decreased MOR binding | Dopamine D3 Receptor (D3R), µ-Opioid Receptor (MOR) |
| (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol | Replacement of the pyrazole core with a saturated ring system | Removal of compound activity | Glycogen Synthase (GS) |
| Pyrazolylpyrimidine derivative | Removal of substituent groups on the pyrimidine core | Reduced potency | S. aureus |
| Pyrrolidine-2-yl-acetic acid derivative | Introduction of a hydroxyl group at the 2-position | High potency and selectivity for mGAT1 | GABA Transporter 1 (mGAT1) |
Rational Design Principles for Modulating Compound Specificity and Efficiency
Rational design principles are crucial for the targeted modulation of a compound's specificity and efficiency, moving beyond random screening to a more directed approach. This often involves computational methods and a deep understanding of the target's structure.
A key principle is the use of X-ray crystallography to understand the binding mode of a lead compound. For example, the binding of (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol within the UDP-glucose binding pocket of yeast glycogen synthase 2 was elucidated through crystallography. nih.goviu.edunih.gov This structural information, combined with the high conservation of residues between human and yeast glycogen synthase, informed the design of subsequent analogs. nih.goviu.edunih.gov Similarly, the binding modes of diarylpyrimidine derivatives containing a pyrrolidine moiety to HIV-1 reverse transcriptase were studied using X-ray crystallography to rationalize their design. researchgate.net
Molecular docking is another powerful tool in rational drug design. For phenylpyrrolidine ether derivatives targeting the α4β2 nicotinic acetylcholine (B1216132) receptor, molecular docking was performed in the open state of the receptor to understand the agonist activity of the synthesized compounds. mdpi.com This allows for the visualization of potential interactions and guides the design of new derivatives with improved binding affinity.
Furthermore, a structure-based rational design approach has been used to develop inhibitors for RNase L. nih.gov By analyzing the binding mode of known inhibitors, new thiophenones were designed that showed improved inhibitory effects. nih.gov This highlights the principle of leveraging existing structural knowledge to design novel and more potent molecules. nih.gov
Development of Analog Libraries for Systematic Exploration of Chemical Space
The systematic exploration of the chemical space around the this compound scaffold has been largely facilitated by the development of analog libraries. This approach allows for the rapid generation and screening of a large number of related compounds, providing a comprehensive understanding of the SAR.
A significant example is the development of approximately 500 analogs of the glycogen synthase inhibitor (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol. nih.goviu.edunih.gov This extensive library allowed for a thorough investigation of the SAR, ultimately leading to the identification of a substituted pyrazole with a 300-fold improvement in potency against human glycogen synthase. nih.goviu.edunih.gov
In a different context, a large combinatorial library of 738,192 pyrrolidine bis-piperazines was constructed and screened directly in vivo for antinociceptive activity. acs.orgnih.gov This library was built around a core pyrrolidine bis-piperazine scaffold with diversity introduced at four different positions. acs.orgnih.gov Such large libraries are invaluable for identifying novel compounds with desired biological activities. acs.orgnih.gov
The creation of these libraries often employs solid-phase chemistry and mixture-based approaches, which allow for the efficient synthesis of a vast number of compounds. nih.gov The screening of these libraries can be performed using high-throughput methods, such as duplex flow cytometry, to rapidly identify hits. nih.gov
The following table provides examples of analog libraries based on pyrrolidine-containing scaffolds:
Table 2: Examples of Analog Libraries Based on Pyrrolidine Scaffolds| Scaffold/Lead Compound | Library Size | Purpose of Library | Outcome |
|---|---|---|---|
| (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol | ~500 analogs | To establish a comprehensive SAR profile for glycogen synthase inhibition. nih.goviu.edunih.gov | Identification of a substituted pyrazole with 300-fold improved potency. nih.goviu.edunih.gov |
| Pyrrolidine bis-piperazine | 738,192 compounds | Direct in vivo screening for novel antinociceptive compounds. acs.orgnih.gov | Identification of individual, novel antinociceptive compounds. acs.orgnih.gov |
Strategies for Ligand Optimization Based on SAR Data
An iterative process of design, synthesis, and testing is a common strategy. The initial SAR profile helps to identify the most promising candidates for further optimization. researchgate.net For example, after screening a library of inhibitors for HIV-1, the most promising candidates were selected for a second round of structural modifications to improve their activity against resistant strains. researchgate.net
A "scaffold hopping" approach can also be employed, where the core structure of a molecule is replaced with a different scaffold while retaining key pharmacophoric features. This was demonstrated in the development of bispecific antagonists of Retinol Binding Protein 4, where scaffolding hopping was part of the optimization process. nih.gov
Furthermore, SAR data can guide the introduction of specific functional groups to improve physicochemical properties. For instance, the introduction of quinoline (B57606) or pyridine (B92270) substituents has been shown to enhance the selectivity and drug-like characteristics of compounds. researchgate.net In the optimization of dual-target D3R/MOR ligands, various substitutions on the phenyl ring were explored while maintaining a secondary amine as the basic moiety to improve binding affinities. nih.gov This led to the identification of compounds with favorable dual-target affinity. nih.gov
Ultimately, the insights gained from SAR studies allow for a more focused and efficient optimization process, leading to the development of highly potent and selective molecules with therapeutic potential. nih.goviu.edunih.gov
Supramolecular Chemistry and Self Assembly of 2 4 Methylpyrrolidin 2 Yl Phenol
Exploration of Host-Guest Interactions
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule that fits within it. While specific host-guest complexes involving 2-(4-Methylpyrrolidin-2-yl)phenol as either host or guest are not extensively documented in publicly available literature, the structural motifs of the molecule suggest its potential participation in such interactions.
The phenol (B47542) ring and the pyrrolidine (B122466) moiety can act as recognition sites. For instance, the phenolic hydroxyl group can serve as a hydrogen bond donor, while the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. This dual functionality allows for specific binding to complementary guest or host molecules.
Potential host molecules for this compound could include macrocycles such as:
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The phenyl group of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions.
Calixarenes: These are macrocyclic compounds that can be functionalized to create specific binding pockets. A suitably designed calixarene (B151959) could bind this compound through a combination of hydrogen bonding and π-π stacking interactions.
Crown Ethers: While typically known for binding cations, functionalized crown ethers could potentially interact with the pyrrolidine part of the molecule.
Conversely, dimers or oligomers of this compound could self-assemble to form a host structure capable of encapsulating small guest molecules. The formation of such a host would be directed by the non-covalent interactions discussed in the following section.
Characterization of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)
The supramolecular behavior of this compound is primarily dictated by a variety of non-covalent interactions.
Hydrogen Bonding: The most significant non-covalent interaction involving this molecule is likely to be hydrogen bonding. The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring is a potential hydrogen bond acceptor. This can lead to:
Intramolecular Hydrogen Bonding: A hydrogen bond may form between the phenolic proton and the pyrrolidine nitrogen, creating a stable six-membered ring. The likelihood of this interaction depends on the stereochemistry at the 2-position of the pyrrolidine ring.
Intermolecular Hydrogen Bonding: Molecules can form hydrogen bonds with each other, leading to the formation of chains, dimers, or more complex networks. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen of a neighboring molecule.
The strength of these hydrogen bonds can be influenced by the methyl substituent on the pyrrolidine ring, which may affect the steric accessibility and basicity of the nitrogen atom.
π-π Stacking: The phenol group, being an aromatic ring, can participate in π-π stacking interactions. These interactions occur when two aromatic rings are aligned face-to-face or edge-to-face, contributing to the stability of the resulting assembly. In the solid state, molecules of this compound may arrange themselves to maximize these favorable π-π interactions, leading to the formation of columnar or layered structures.
Analytical Techniques for Supramolecular Structure Elucidation
A variety of analytical techniques are essential for characterizing the supramolecular structures formed by this compound.
| Analytical Technique | Information Provided |
| X-ray Crystallography | Provides precise information about the three-dimensional arrangement of molecules in a single crystal, including bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonds and π-π stacking distances. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for studying supramolecular interactions in solution. 1H NMR can be used to detect hydrogen bonding through changes in the chemical shift of the phenolic proton. 2D NMR techniques like NOESY can provide information about the proximity of different parts of the molecules in an assembly. |
| Mass Spectrometry (MS) | Techniques like Electrospray Ionization (ESI-MS) can be used to detect non-covalently bound complexes in the gas phase, providing information about the stoichiometry of host-guest complexes or self-assembled oligomers. |
| Infrared (IR) and Raman Spectroscopy | Changes in the vibrational frequencies, particularly of the O-H stretch of the phenol group, can indicate its involvement in hydrogen bonding. |
| UV-Vis and Fluorescence Spectroscopy | Can be used to study π-π stacking interactions, as these can lead to changes in the electronic absorption and emission spectra of the aromatic chromophore. |
| Computational Modeling | Methods like Density Functional Theory (DFT) can be used to model and predict the strength and geometry of non-covalent interactions, complementing experimental data and providing insights into the structure and stability of supramolecular assemblies. |
These techniques, often used in combination, provide a comprehensive picture of the supramolecular chemistry of this compound, from the fundamental non-covalent interactions to the structure and properties of the resulting self-assembled architectures.
Q & A
Q. What are the recommended synthetic protocols for obtaining 2-(4-Methylpyrrolidin-2-yl)phenol with high purity?
To synthesize this compound, employ multi-step reactions involving protective group strategies and catalytic coupling. For example:
- Step 1 : React pyrrolidine derivatives with halogenated phenols under basic conditions (e.g., NaOH in dichloromethane) to form intermediates.
- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Step 3 : Characterize intermediates using -NMR and LC-MS to confirm structural integrity .
- Step 4 : Optimize reaction yields by adjusting solvent polarity and temperature (e.g., 60–80°C for 12–24 hours).
Key Considerations : Monitor reaction progress via TLC and ensure inert atmosphere (N) to prevent oxidation.
Q. What analytical techniques are critical for structural elucidation of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D molecular geometry using SHELX software for refinement. Ensure crystal quality by slow evaporation from ethanol or acetonitrile .
- Spectroscopy :
- FTIR : Identify phenolic O–H stretches (~3200–3500 cm) and pyrrolidine C–N vibrations (~1100 cm).
- NMR : Use -NMR to confirm substitution patterns (e.g., aromatic carbons at ~110–150 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak matching theoretical mass ± 2 ppm) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (P95 masks) if dust or aerosols are generated .
- Engineering Controls : Work in a fume hood to minimize inhalation risks.
- Waste Disposal : Treat contaminated materials as hazardous waste (incineration or approved chemical disposal) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Q. How can crystallographic data refinement resolve ambiguities in molecular conformation?
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Strategy :
- Structural Modifications : Vary substituents on the phenol ring (e.g., –OCH, –NO) and pyrrolidine nitrogen (e.g., alkylation).
- Biological Assays : Test antimicrobial or receptor-binding activity using MIC (Minimum Inhibitory Concentration) or SPR (Surface Plasmon Resonance).
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
- Example : A methyl group at the 4-position of pyrrolidine increased lipid solubility (logP from 1.2 to 2.1) and enhanced blood-brain barrier penetration in analogs .
Q. How to address contradictions in spectroscopic data during characterization?
Q. What are the ecological impact assessment strategies for novel derivatives?
- Guidelines :
- Perform in silico toxicity prediction using QSAR models (e.g., ECOSAR).
- Test biodegradability via OECD 301F (Closed Bottle Test).
- Assess bioaccumulation potential (logK preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
